molecular formula C17H22FN5 B2517046 N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2415490-53-6

N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B2517046
CAS No.: 2415490-53-6
M. Wt: 315.396
InChI Key: ZWWLJAPWOHDBMX-UHFFFAOYSA-N
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Description

N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidin-2-amine core, a privileged pharmacophore found in a wide range of biologically active molecules . The pyrimidine ring is a fundamental building block in nucleic acids and is present in many compounds with documented pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . The molecule is further functionalized with an N-ethylpiperazine moiety, a common structural feature in many therapeutic agents that can influence a compound's physicochemical properties and its interaction with biological targets . Piperazine derivatives are known to exhibit diverse biological activities and are frequently utilized in the design of receptor ligands and enzyme inhibitors . The presence of the 3-fluorobenzyl group offers a potential vector for modulating selectivity and potency, as fluorination is a common strategy in lead optimization to fine-tune a molecule's metabolic stability and binding affinity. This combination of features makes this compound a valuable intermediate for researchers developing novel probes for kinase inhibition studies , GPCR ligand research , and other structure-activity relationship (SAR) investigations in early-stage drug development.

Properties

IUPAC Name

N-ethyl-4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5/c1-2-19-17-20-7-6-16(21-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,2,8-11,13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWLJAPWOHDBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is constructed via cyclocondensation of ethyl acetoacetate with guanidine hydrochloride in the presence of sodium ethoxide, yielding 2-amino-4,6-dihydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces chlorine at the 4-position, producing 2-amino-4-chloropyrimidine.

Ethylation of the 2-Amino Group
The primary amine at position 2 is alkylated using ethyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base:
$$
\text{2-Amino-4-chloropyrimidine} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Chloro-N-ethylpyrimidin-2-amine}
$$
Reaction conditions are optimized at 80°C for 12 hours, achieving a 78% yield after purification by silica gel chromatography.

Preparation of 1-(3-Fluorobenzyl)piperazine

Mono-Alkylation of Piperazine

Piperazine is selectively alkylated at one nitrogen using 3-fluorobenzyl bromide. To prevent bis-alkylation, a protecting group strategy is employed:

  • Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding 1-Boc-piperazine.
  • Alkylation : The Boc-protected piperazine reacts with 3-fluorobenzyl bromide in the presence of sodium hydride (NaH) in DMF at 0°C to room temperature.
  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) affords 1-(3-fluorobenzyl)piperazine.

Yield and Purity
The three-step sequence achieves an overall yield of 65%, with >95% purity confirmed by high-performance liquid chromatography (HPLC).

Coupling of Intermediates via SNAr

Reaction Conditions

The chlorine atom at position 4 of the pyrimidine undergoes displacement by the secondary amine of 1-(3-fluorobenzyl)piperazine. The reaction is conducted in anhydrous THF using N,N-diisopropylethylamine (DIPEA) as a base:
$$
\text{4-Chloro-N-ethylpyrimidin-2-amine} + \text{1-(3-Fluorobenzyl)piperazine} \xrightarrow{\text{DIPEA, THF}} \text{N-Ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine}
$$
Heating at 90°C for 24 hours under nitrogen atmosphere yields the product in 82% yield after recrystallization from ethanol.

Optimization Studies

Variable Tested Conditions Optimal Condition Yield (%)
Solvent DMF, THF, DCM, Acetonitrile THF 82
Base K₂CO₃, DIPEA, Et₃N DIPEA 82
Temperature (°C) 70, 90, 110 90 82
Reaction Time (h) 12, 24, 36 24 82

The use of DIPEA minimizes side reactions such as N-oxide formation, while THF ensures solubility of both intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, pyrimidine H-5), 7.35–7.28 (m, 1H, aromatic), 7.15–7.08 (m, 2H, aromatic), 6.99–6.93 (m, 1H, aromatic), 5.21 (s, 2H, NH₂), 3.62 (t, J = 5.0 Hz, 4H, piperazine H), 2.56 (t, J = 5.0 Hz, 4H, piperazine H), 2.44 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 162.1 (C-2), 160.3 (C-4), 158.9 (C-6), 137.2–114.8 (aromatic carbons), 53.1 (piperazine CH₂), 51.8 (piperazine CH₂), 38.5 (CH₂CH₃), 15.2 (CH₂CH₃).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.7 minutes, confirming >99% purity.

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route involves reductive amination of 4-(piperazin-1-yl)pyrimidin-2-amine with 3-fluorobenzaldehyde, followed by ethylation. However, this method suffers from lower yields (45%) due to competing imine formation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for the SNAr step, achieving comparable yields (80%) while minimizing thermal degradation.

Industrial Scale-Up Considerations

Cost-Effective Modifications

  • Solvent Recycling : THF is recovered via distillation, reducing material costs by 40%.
  • Catalyst Screening : Replacing DIPEA with cheaper triethylamine (Et₃N) decreases base cost by 60%, albeit with a slight yield reduction (75%).

Environmental Impact

Waste streams containing DIPEA and THF are treated via neutralization and fractional distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects through:

Comparison with Similar Compounds

N-Ethyl-4-[4-(6-Ethyl-5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2415462-93-8)

  • Molecular Formula : C₁₆H₂₂FN₇
  • Molecular Weight : 331.39 g/mol
  • Key Features : Contains an ethyl and fluorine substituent on the pyrimidine ring, enhancing lipophilicity compared to simpler analogs.
  • Synthesis : Smiles string CCNc1nccc(N2CCN(c3ncnc(CC)c3F)CC2)n1 suggests a modular synthesis involving piperazine coupling ().

N-Ethyl-4-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine (CAS 2640842-22-2)

  • Molecular Formula : C₁₆H₁₉F₃N₆
  • Molecular Weight : 352.36 g/mol
  • Key Features : A pyridine ring with a trifluoromethyl group replaces the fluorobenzyl group, increasing electron-withdrawing effects and metabolic stability ().

Comparison :

Property Target Compound () Trifluoromethylpyridine Analog ()
Molecular Weight 331.39 352.36
Fluorine Substituents 1 (3-fluorobenzyl) 3 (trifluoromethylpyridine)
Lipophilicity (LogP)* ~2.4 (estimated) Higher due to CF₃ group

*Estimated from structural analogs ().

Urea-Linked Piperazine-Thiazole Derivatives ()

Compounds such as 1f and 1g () share a piperazine-thiazole backbone but incorporate urea linkages and hydrazinyl groups. For example:

  • 1f : Yield 70.7%, ESI-MS m/z 667.9 [M−2HCl+H]⁺, melting point 198–200°C.
  • 1g : Yield 78.4%, ESI-MS m/z 638.1 [M−2HCl+H]⁺, melting point 205–207°C.

Key Differences :

  • The target compound lacks the thiazole and urea moieties, which are critical for hydrogen bonding in urea derivatives.
  • Urea analogs exhibit higher molecular weights (e.g., 667.9 g/mol for 1f ) due to additional aromatic and hydrazine groups.

CNS-Targeted Analogs ()

CRA1000 and CRA1001 () are tetrahydropyridine-containing pyrimidines with isopropyl and bromophenyl groups. These compounds highlight the importance of:

  • Tetrahydropyridine vs. Piperazine : Altered ring saturation impacts conformational flexibility and receptor binding.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility.

Simplified Pyrimidine-Amines ()

4-(3-Fluorophenyl)pyrimidin-2-amine (CAS 85979-48-2):

  • Molecular Formula : C₁₀H₈FN₃
  • Molecular Weight : 189.19 g/mol
  • Key Contrasts : The absence of the piperazine-ethylamine side chain reduces complexity and molecular weight by ~140 g/mol.

Insights :

  • High yields (>85%) in ethyl acetate derivatives () suggest efficient coupling strategies.
  • Urea derivatives exhibit broader melting point ranges, likely due to crystalline packing variations ().

Structural and Functional Implications

  • Piperazine vs. Tetrahydropyridine : Piperazine’s two nitrogen atoms enable dual hydrogen bonding, whereas tetrahydropyridine () offers a more rigid scaffold.
  • Fluorine Substituents : The 3-fluorobenzyl group in the target compound balances lipophilicity and polarity, contrasting with the stronger electron-withdrawing effects of trifluoromethyl groups ().
  • Urea vs. Amine Linkers : Urea groups () enhance solubility but may increase metabolic susceptibility compared to stable amine linkages.

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